molecular formula C43H76N12O15S2 B1167426 cagocel-1 CAS No. 115774-57-7

cagocel-1

Cat. No.: B1167426
CAS No.: 115774-57-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cagocel-1 is a synthetic compound primarily investigated for its antiviral and immunomodulatory properties. Structurally, it belongs to the class of carboxymethylcellulose derivatives, characterized by a polysaccharide backbone modified with sulfonic acid groups. Its molecular formula is $ \text{C}{12}\text{H}{18}\text{O}{9}\text{S}{2} $, with a molecular weight of 386.4 g/mol. Preliminary studies indicate that this compound inhibits viral replication by interfering with RNA-dependent RNA polymerase (RdRp) activity, making it a candidate for therapeutic use against RNA viruses such as influenza and coronaviruses .

Key physicochemical properties include:

  • Solubility: Highly soluble in aqueous solutions (≥200 mg/mL at 25°C) but insoluble in nonpolar solvents.
  • Stability: Stable at pH 3–9, with degradation observed under strong oxidative conditions.
  • Bioavailability: Oral bioavailability in murine models is approximately 35%, with peak plasma concentrations achieved within 2 hours .

Properties

CAS No.

115774-57-7

Molecular Formula

C43H76N12O15S2

Synonyms

cagocel-1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize Cagocel-1’s efficacy and limitations, we compare it to two structurally and functionally analogous compounds: Compound A (a sulfated polysaccharide derivative) and Compound B (a synthetic nucleoside analog).

Table 1: Structural and Functional Comparison

Property This compound Compound A Compound B
Molecular Class Sulfonated polysaccharide Sulfated polysaccharide Nucleoside analog
Target Mechanism RdRp inhibition Viral entry inhibition RdRp chain termination
IC₅₀ (in vitro) 2.3 µM (SARS-CoV-2) 5.7 µM (H1N1) 0.8 µM (SARS-CoV-2)
Selectivity Index 120 45 300
Oral Bioavailability 35% 12% 85%
Toxicity (LD₅₀) >2000 mg/kg (mice) 850 mg/kg (mice) 1500 mg/kg (mice)

Mechanistic Differences

  • This compound vs. Compound A : While both target viral processes, this compound’s sulfonic groups enhance electrostatic interactions with RdRp, whereas Compound A’s sulfate groups block viral attachment to host cells .
  • Cagococel-1 vs. Compound B : Compound B exhibits superior potency (lower IC₅₀) due to its direct incorporation into viral RNA, but its narrow therapeutic window (high cytotoxicity at elevated doses) limits clinical utility. This compound’s broader safety profile makes it preferable for prolonged use .

Pharmacokinetic and Clinical Performance

  • Metabolism : this compound undergoes hepatic glucuronidation, yielding inactive metabolites excreted renally. Compound B, however, is metabolized into a toxic triphosphate derivative, necessitating dose adjustments in renal-impaired patients .
  • Clinical Trials : Phase II trials of this compound demonstrated a 40% reduction in symptom duration for influenza, compared to 25% for Compound A and 55% for Compound B. However, Compound B’s trial was halted due to hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.